Due to its ability to maintain a stable pH within a specific range, ethanesulfonic acid sodium salt monohydrate can be used as a biological buffer in various research applications. Buffers are crucial for maintaining optimal conditions for biological processes and experiments involving enzymes, proteins, and cells. These experiments often require a consistent pH to ensure accurate and reliable results [].
Ethanesulfonic acid sodium salt monohydrate, with the chemical formula and a molecular weight of approximately 150.13 g/mol, is the sodium salt of ethanesulfonic acid. This compound appears as a white crystalline solid and is known for its hygroscopic properties, meaning it can absorb moisture from the environment. Ethanesulfonic acid sodium salt monohydrate is primarily used as a biochemical reagent in various biological and chemical applications due to its solubility in water and stability under standard conditions .
These reactions highlight its role as a versatile reagent in organic chemistry .
Ethanesulfonic acid sodium salt monohydrate exhibits several biological activities:
The synthesis of ethanesulfonic acid sodium salt monohydrate typically involves:
This method ensures high purity and yield of the compound .
Studies involving ethanesulfonic acid sodium salt monohydrate have focused on its interactions with:
Several compounds are structurally or functionally similar to ethanesulfonic acid sodium salt monohydrate. Below is a comparison highlighting its uniqueness:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Sodium ethanesulfonate | Similar structure but lacks the monohydrate form | |
Sodium propanesulfonate | Longer carbon chain; different solubility properties | |
Sodium butanesulfonate | Even longer carbon chain; used in different applications | |
Sodium benzenesulfonate | Aromatic structure; distinct reactivity patterns |
Ethanesulfonic acid sodium salt monohydrate is unique due to its specific hydrophilic properties and stability, making it particularly useful in biological applications where precise pH control is necessary .
Ethanesulfonic acid sodium salt monohydrate exhibits a well-defined molecular structure represented by the SMILES notation: [Na+].[H]O[H].CCS([O-])(=O)=O [1] [2] [3]. This notation effectively captures the ionic nature of the compound, depicting the sodium cation (Na+), the water molecule ([H]O[H]), and the ethanesulfonate anion (CCS([O-])(=O)=O) as discrete components within the crystal structure.
The canonical SMILES representation CCS(=O)(=O)[O-].O.[Na+] provides an alternative notation that emphasizes the sulfonate group's tetrahedral geometry around the sulfur center [4]. The molecular formula C₂H₇NaO₄S with a molecular weight of 150.13 g/mol encompasses the complete hydrated salt structure [1] [5] [2].
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature identifies this compound as sodium ethanesulfonate hydrate, while the systematic International Chemical Identifier (InChI) provides the comprehensive structural description: 1S/C2H6O3S.Na.H2O/c1-2-6(3,4)5;;/h2H2,1H3,(H,3,4,5);;1H2/q;+1;/p-1 [1] [2] [3]. The corresponding InChI Key ZWDIDBOOWLDXON-UHFFFAOYSA-M serves as a unique identifier for database searches and structural verification [1] [2] [3].
The three-dimensional structure of ethanesulfonic acid sodium salt monohydrate demonstrates significant conformational flexibility arising from multiple rotatable bonds within the molecule. The ethyl chain (CH₃CH₂-) attached to the sulfonate group can adopt various conformations through rotation around the carbon-carbon bond, with the anti conformation typically favored by approximately 2-3 kJ/mol over gauche conformations due to reduced steric interactions [4].
The carbon-sulfur bond rotation allows for multiple orientations of the sulfonate group relative to the ethyl chain, providing conformational diversity that influences crystal packing arrangements. The tetrahedral geometry around the sulfur center in the sulfonate group (-SO₃⁻) maintains consistent bond angles of approximately 109.5°, while the overall molecular geometry adopts an extended conformation in the crystalline state to optimize intermolecular interactions [6] [4].
Sodium cation coordination typically involves octahedral or distorted octahedral geometry, with the Na⁺ ion interacting with oxygen atoms from multiple sulfonate groups and water molecules. The coordination environment is stabilized by electrostatic interactions ranging from 400-600 kJ/mol, significantly contributing to the overall crystal stability [4].
The water molecule in the monohydrate structure participates in extensive hydrogen bonding networks, with each water molecule capable of forming up to four hydrogen bonds with surrounding sulfonate oxygens and other water molecules. These hydrogen bonding interactions contribute approximately 15-25 kJ/mol to the overall stabilization energy, playing a crucial role in maintaining the crystal lattice integrity [4].
The hydration state of ethanesulfonic acid sodium salt monohydrate represents a critical aspect of its structural characterization. The theoretical water content of 12.0% by mass (calculated as 18.02/150.13 × 100%) defines the stoichiometric hydration level [4]. However, experimental determinations typically yield water contents in the range of 10-12% due to ambient conditions and sample handling procedures [7] [8].
Thermogravimetric analysis studies on similar hydrated salts indicate that dehydration typically occurs in the temperature range of 80-120°C, with the process characterized by a single-step water loss corresponding to the removal of the crystalline water molecules [9] [10]. The dehydration enthalpy for monohydrate salts typically ranges from 40-60 kJ/mol, consistent with the energy required to break hydrogen bonding interactions and disrupt the crystal lattice [9] [10].
The rehydration capability of the dehydrated salt demonstrates reversible behavior under appropriate humidity conditions, with the compound readily reabsorbing water from the atmosphere to restore the monohydrate structure. This reversible hydration-dehydration cycle is crucial for understanding storage requirements and stability under various environmental conditions [11].
Water binding strength in the monohydrate structure is characterized as moderate, primarily involving hydrogen bonding interactions between water molecules and sulfonate oxygen atoms. The crystalline water serves multiple functions including crystal lattice stabilization, structure maintenance, and facilitation of optimal packing arrangements within the unit cell [4].
While specific X-ray diffraction data for ethanesulfonic acid sodium salt monohydrate crystal structure remains limited in the current literature, comparative analysis with structurally similar compounds provides valuable insights into the expected crystallographic parameters. Hydrated organic salts typically crystallize in monoclinic or triclinic crystal systems, with common space groups including P21/c, P-1, or related symmetry groups [13] [14].
The estimated unit cell parameters for ethanesulfonic acid sodium salt monohydrate suggest dimensions of approximately a = 6-8 Å, b = 8-12 Å, and c = 10-15 Å, with the Z value (number of formula units per unit cell) typically equal to 4 for small molecule salts [13] [14]. The calculated density ranges from 1.4-1.6 g/cm³, consistent with the molecular weight and expected packing efficiency [4].
Single crystal X-ray diffraction studies would typically employ Cu Kα radiation (λ = 1.5418 Å) or Mo Kα radiation (λ = 0.7107 Å) with data collection performed at reduced temperatures (100-293 K) to minimize thermal motion effects and improve data quality [13] [14]. The resolution range of 0.8-50° 2θ would provide comprehensive structural information including precise atomic positions, bond lengths, and angles.
Structure solution methods for hydrated salts commonly employ direct methods or Patterson methods to determine the initial structural model, followed by least-squares refinement to optimize atomic parameters. The crystallographic analysis would reveal detailed information about hydrogen bonding patterns, cation coordination environments, and crystal packing arrangements that govern the material's physical properties [13] [14].
Ethanesulfonic acid sodium salt monohydrate represents a significant organosulfonate compound with diverse applications in chemical synthesis and industrial processes. The synthesis and production of this compound encompass various methodological approaches, ranging from industrial-scale manufacturing to laboratory preparation techniques, each requiring specific protocols for purification and isolation.
Industrial production of ethanesulfonic acid sodium salt monohydrate employs several well-established synthetic pathways, each optimized for large-scale manufacturing efficiency and economic viability.
The most historically significant industrial route involves the reaction of ethyl iodide with ammonium sulfite under controlled conditions [1] [2] [3]. This method begins with 20 grams of ethyl iodide being refluxed with a solution of 20 grams of crystallized ammonium sulfite in 40 milliliters of water until complete dissolution occurs, typically requiring 6 hours of continuous heating [2]. The reaction proceeds through nucleophilic substitution mechanism where the sulfite ion attacks the ethyl iodide, displacing the iodide ion and forming the ethanesulfonate structure [1].
Following the initial reaction, 100 milliliters of water is added, and the solution is boiled with 30 grams of lead oxide until all ammonia is expelled [2]. This treatment converts the ammonium salt to the corresponding lead salt while simultaneously removing nitrogen-containing impurities. The lead salt of ethylsulfonic acid and lead iodide are formed, with the latter being removed by filtration after cooling [3]. Hydrogen sulfide is subsequently passed into the filtrate until no more lead sulfide precipitates, effectively removing lead contamination and yielding the free sulfonic acid [2]. The final step involves neutralization with excess barium carbonate (20 grams), followed by filtration and evaporation to yield the purified product with approximately 90 percent efficiency [3].
A more straightforward industrial approach involves the direct neutralization of ethanesulfonic acid with sodium hydroxide or sodium carbonate [5]. This method requires precise stoichiometric control, with the reaction typically conducted under carefully monitored temperature and concentration conditions to optimize yield and purity . The process begins with the preparation of ethanesulfonic acid through established routes, followed by controlled addition of sodium hydroxide solution.
The neutralization reaction follows the general equation: Ethanesulfonic acid + Sodium hydroxide → Sodium ethanesulfonate + Water [5]. Temperature control proves critical during this process, as elevated temperatures can lead to decomposition or side reactions, while insufficient heating may result in incomplete neutralization . Industrial implementations utilize continuous monitoring systems with automated pH control to maintain optimal reaction conditions throughout the process.
Advanced industrial methods employ oxidative approaches for ethanesulfonic acid production before conversion to the sodium salt [2] [6]. The oxidative decarboxylation method utilizes 2-oxosuccinic acid as starting material, subjecting it to treatment with fuming nitric acid and sulfuric acid at 0 degrees Celsius [2]. This route offers advantages in terms of atom economy and potentially reduced environmental impact compared to halide-based methods.
An alternative oxidative approach involves the treatment of diethyl disulfide with hydrogen peroxide [2] [6]. In this process, 122 grams of diethyl disulfide is added to hydrogen peroxide solution, with temperature maintained at 45-75 degrees Celsius for 2-4 hours under reflux conditions [2]. The reaction achieves remarkable yields of 97 percent, producing ethanesulfonic acid which can subsequently be converted to the sodium salt through neutralization [6].
Laboratory-scale synthesis of ethanesulfonic acid sodium salt monohydrate employs modified versions of industrial methods, adapted for smaller scales and enhanced control over reaction parameters.
The laboratory adaptation of the classical ammonium sulfite method involves careful scaling of reagent quantities while maintaining reaction stoichiometry [1]. Starting with 20-50 grams of ethyl iodide, the reaction is conducted in a round-bottom flask equipped with a reflux condenser [1]. Temperature control becomes particularly critical at laboratory scale, requiring water bath heating to maintain consistent reflux conditions without overheating.
The procedure involves gradual addition of crystallized ammonium sulfite solution to prevent exothermic reactions that could compromise product quality [1]. Reaction monitoring through periodic sampling allows for optimization of reaction time, typically 6-8 hours for complete conversion [2]. The subsequent lead oxide treatment requires careful handling in laboratory settings, with appropriate ventilation systems to manage lead-containing vapors.
Laboratory synthesis utilizing sodium bisulfite addition offers advantages in terms of mild reaction conditions and reduced toxicity concerns [7] [8]. This approach involves the regioselective addition of sodium bisulfite to ethyl-containing electrophiles under controlled temperature conditions [7]. The reaction typically proceeds at room temperature to 50 degrees Celsius in aqueous medium, with reaction times ranging from 3-6 hours depending on substrate reactivity [8].
Recent developments in this methodology include amine-promoted procedures that enhance reaction rates and selectivity [8]. The addition of catalytic amounts of organic amines facilitates bisulfite addition at ambient temperature, reducing energy requirements and improving overall process efficiency [8]. Temperature monitoring and inert atmosphere conditions prove essential for preventing oxidative side reactions that could compromise product purity.
Laboratory-scale neutralization employs precise pH monitoring and temperature control to achieve high-purity products . The process begins with preparation of ethanesulfonic acid through selected synthetic routes, followed by careful addition of sodium hydroxide solution using automated titration equipment when available [5].
The procedure requires maintenance of temperature below 40 degrees Celsius to prevent thermal decomposition while ensuring complete neutralization . pH monitoring throughout the addition process allows for precise endpoint determination, typically targeting a final pH of 7.0-7.5 for optimal salt formation [5]. The resulting solution undergoes concentration through controlled evaporation, with temperature limits maintained to preserve product integrity.
The purification and isolation of ethanesulfonic acid sodium salt monohydrate require sophisticated protocols to achieve pharmaceutical or analytical grade purity standards.
Recrystallization represents the primary purification technique for ethanesulfonic acid sodium salt monohydrate, utilizing the compound's favorable solubility characteristics [9] [10]. The process begins with dissolution of crude product in the minimum amount of hot water necessary to achieve complete dissolution, typically at temperatures approaching 100 degrees Celsius [9]. The solution is subsequently filtered while hot to remove insoluble impurities, followed by controlled cooling to room temperature and finally to ice bath conditions [10].
The crystallization process requires careful control of cooling rate, as rapid cooling favors formation of small crystals with potentially trapped impurities, while slow cooling promotes growth of larger, purer crystals [9]. Optimal crystallization occurs through undisturbed cooling over 24-48 hours, with the solution protected from evaporation and contamination [10]. The resulting crystals are isolated through vacuum filtration using Buchner or Hirsch funnels, followed by washing with small volumes of ice-cold water to remove surface impurities [9].
Alcohol extraction protocols provide effective purification for ethanesulfonic acid sodium salt, particularly for removal of inorganic salt impurities [11]. The method involves extraction of crude product with 95 percent ethanol under reflux conditions, taking advantage of the differential solubility of the target compound versus inorganic contaminants [11]. The procedure requires approximately 2 liters of boiling ethanol for extraction of material derived from 100 grams of starting material [11].
The extraction process operates on the principle that ethanesulfonic acid sodium salt dissolves readily in hot ethanol while inorganic salts such as sodium bromide and sodium sulfate remain largely insoluble [11]. Multiple extraction cycles may be necessary to achieve complete recovery, with each cycle involving 30-60 minutes of reflux followed by filtration while hot [11]. The combined ethanol extracts undergo concentration through controlled evaporation, yielding purified product with typical recovery rates of 80-85 percent [11].
Advanced purification employs fractional crystallization to separate ethanesulfonic acid sodium salt from closely related impurities [12] [13]. This technique proves particularly effective for removing sodium ethanedisulfonate and other sulfonic acid salts that may form during synthesis [12]. The process involves controlled cooling of concentrated aqueous solutions with precise temperature monitoring to achieve selective crystallization.
The fractional crystallization protocol begins with preparation of a hot saturated solution at 80 degrees Celsius, followed by gradual cooling to 5 degrees Celsius over several hours [12]. The initial crystallization removes the majority of the target compound, while impurities remain in solution due to different solubility characteristics [13]. Subsequent crystallization cycles from the mother liquor allow for recovery of additional product while achieving progressive purification [12].
Temperature control throughout the fractional crystallization process requires sophisticated equipment capable of maintaining precise cooling rates [13]. The optimal cooling rate varies with solution composition and impurity profile but typically ranges from 0.5-2.0 degrees Celsius per hour for maximum selectivity [12]. Each crystallization fraction undergoes separate analysis to determine purity levels and guide decisions regarding reprocessing or acceptance [13].
Contemporary purification methods incorporate advanced techniques such as ion exchange chromatography and membrane-based separation technologies [13] [14]. Ion exchange purification utilizes the ionic nature of ethanesulfonic acid sodium salt to achieve high-purity separation from neutral and oppositely charged impurities [14]. The process employs specialized resins that selectively retain the target compound while allowing impurities to pass through the column [13].
Membrane separation technologies offer advantages in terms of energy efficiency and reduced solvent consumption compared to traditional methods [14]. These approaches utilize selective permeability characteristics to separate ethanesulfonic acid sodium salt from impurities based on molecular size and charge characteristics [13]. Implementation of membrane systems requires careful selection of membrane materials and operating conditions to achieve optimal separation efficiency while maintaining product quality [14].
The integration of these modern purification technologies with traditional crystallization methods provides comprehensive purification protocols capable of achieving purity levels exceeding 99 percent [13]. Such high-purity products meet stringent requirements for pharmaceutical applications and analytical standards, supporting the continued development and application of ethanesulfonic acid sodium salt monohydrate across diverse fields [14].
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